molecular formula C18H21N3O3S B2772112 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide CAS No. 343373-11-5

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide

Cat. No.: B2772112
CAS No.: 343373-11-5
M. Wt: 359.44
InChI Key: SEDXMCOGODDGDU-UHFFFAOYSA-N
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Description

This compound, also known as 2-([6-(ACETYLAMINO)-3-PYRIDINYL]SULFANYL)-N-(3-METHOXYPROPYL)BENZENECARBOXAMIDE, is a chemical with the molecular formula C18H21N3O3S and a molecular weight of 359.44 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H21N3O3S. It contains 18 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis and Material Chemistry

The nitrogen-sulfur ligand H2PIC(Acm), related to the compound , demonstrates its utility in the preparation of thiolate complexes of technetium, indicating its potential in radiopharmaceutical applications. This compound reacts with technetium sources to yield neutral complexes, which are of interest due to their red crystalline solid formation and potential applications in medical imaging and diagnostics (Bryson et al., 1990).

Antimicrobial Activity

New pyridine derivatives, including compounds structurally related to the one mentioned, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate considerable antibacterial activity, which is significant for the development of new antibiotics and antimicrobial agents. The structure-activity relationship studies of these compounds provide insights into designing more effective antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibitory Activity

Compounds related to "2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide" have been studied for their inhibitory activity against various enzymes, such as carbonic anhydrase and cholinesterase. These studies are crucial for understanding the therapeutic potential of such compounds in treating diseases associated with enzyme dysfunction. The enzyme inhibitory activity of these compounds highlights their importance in drug discovery and the development of new therapeutic agents (Stellenboom & Baykan, 2019).

Chemical Sensors

Pyridine-2,6-dicarboxamide based scaffolds with different appendages, structurally related to the discussed compound, act as chemosensors for the selective detection of sulfide ions and gaseous H2S. These findings are significant for environmental monitoring, industrial safety, and medical diagnostics, showcasing the compound's potential in developing sensitive and selective chemical sensors (Kumar et al., 2018).

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13(22)21-17-9-8-14(12-20-17)25-16-7-4-3-6-15(16)18(23)19-10-5-11-24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDXMCOGODDGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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